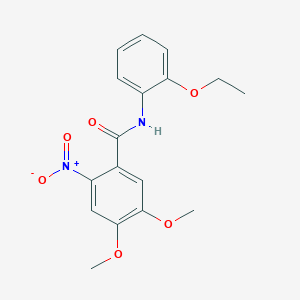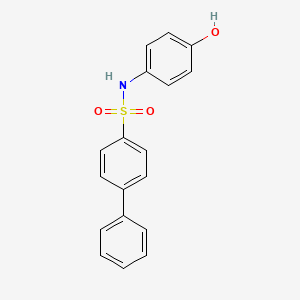![molecular formula C11H18N2O4S2 B5864627 N-(tert-butyl)-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B5864627.png)
N-(tert-butyl)-4-[(methylsulfonyl)amino]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-4-[(methylsulfonyl)amino]benzenesulfonamide, commonly known as sulfonylurea, is an organic compound that has been widely used in scientific research. It is a sulfonamide derivative that has been found to have various applications in the field of biochemistry and physiology.
Mécanisme D'action
N-(tert-butyl)-4-[(methylsulfonyl)amino]benzenesulfonamide works by binding to the sulfonylurea receptor 1 (SUR1) and blocking the ATP-sensitive potassium (KATP) channels. This leads to an increase in intracellular calcium, which stimulates insulin secretion from the pancreatic β-cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been found to be an effective insulin secretagogue that can lower blood glucose levels in patients with type 2 diabetes. It has also been found to have a hypoglycemic effect, which can help in the management of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(tert-butyl)-4-[(methylsulfonyl)amino]benzenesulfonamide in lab experiments include its well-established synthesis method, its effectiveness as an insulin secretagogue, and its ability to lower blood glucose levels. However, its limitations include its potential toxicity and the need for careful dosing to avoid adverse effects.
Orientations Futures
There are several future directions for the use of N-(tert-butyl)-4-[(methylsulfonyl)amino]benzenesulfonamide in scientific research. One potential direction is the development of more potent and selective SUR1 inhibitors for the treatment of type 2 diabetes. Another direction is the exploration of the potential use of this compound in the treatment of other diseases, such as epilepsy and stroke. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, this compound is a sulfonamide derivative that has been widely used in scientific research due to its various applications. It is an effective inhibitor of sulfonylurea receptor 1 (SUR1) and has been found to be useful in the treatment of type 2 diabetes. Its well-established synthesis method, effectiveness as an insulin secretagogue, and ability to lower blood glucose levels make it a valuable tool in lab experiments. However, its potential toxicity and the need for careful dosing should be taken into consideration. Further research is needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of N-(tert-butyl)-4-[(methylsulfonyl)amino]benzenesulfonamide is a well-established process. It is typically synthesized by reacting 4-aminobenzenesulfonamide with tert-butyl chloroformate and dimethylsulfamide in the presence of a base. The reaction yields this compound, which can be purified through recrystallization.
Applications De Recherche Scientifique
N-(tert-butyl)-4-[(methylsulfonyl)amino]benzenesulfonamide has been widely used in scientific research due to its various applications. It has been found to be an effective inhibitor of sulfonylurea receptor 1 (SUR1), which is a protein that plays a crucial role in regulating insulin secretion in pancreatic β-cells. This inhibition has been found to be useful in the treatment of type 2 diabetes.
Propriétés
IUPAC Name |
N-tert-butyl-4-(methanesulfonamido)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O4S2/c1-11(2,3)13-19(16,17)10-7-5-9(6-8-10)12-18(4,14)15/h5-8,12-13H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZMSASFTYVNQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-4-nitrophenol](/img/structure/B5864544.png)
![3-methoxy-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide](/img/structure/B5864545.png)
![2-[(3-chlorobenzyl)thio]-6-nitro-1,3-benzothiazole](/img/structure/B5864581.png)


![ethyl [2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B5864597.png)

![8-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5864600.png)
![2-[(2-chloro-6-fluorobenzyl)thio]acetamide](/img/structure/B5864602.png)
![N-(2-ethyl-6-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5864613.png)


![1-(3-chlorophenyl)-4-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5864634.png)
![N-benzyl-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5864639.png)